molecular formula C8H5N3O B1431640 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190317-09-9

2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B1431640
CAS No.: 1190317-09-9
M. Wt: 159.14 g/mol
InChI Key: IIXUXTXVHOVQCP-UHFFFAOYSA-N
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Description

“2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is a chemical compound with the molecular formula C8H5N3O . It has a molecular weight of 159.14 g/mol . The compound is also known by other names such as “1H-Pyrrolo [2,3-b]pyridine-6-carbonitrile, 2,3-dihydro-2-oxo-” and "2-oxo-1,3-dihydropyrrolo [2,3-b]pyridine-6-carbonitrile" .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C8H5N3O/c9-4-6-2-1-5-3-7 (12)11-8 (5)10-6/h1-2H,3H2, (H,10,11,12) . The Canonical SMILES representation is C1C2=C (NC1=O)N=C (C=C2)C#N .


Physical and Chemical Properties Analysis

The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 65.8 Ų . The compound has a Complexity of 254 .

Future Directions

Compounds with a similar 1H-pyrrolo[2,3-b]pyridine scaffold have been reported to have potent activities against FGFR1, 2, and 3 , indicating that they could be potential targets for cancer therapy. Further studies could focus on exploring the therapeutic potential of these compounds.

Biochemical Analysis

Biochemical Properties

2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound may interact with other proteins involved in metabolic pathways, further influencing cellular function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to affect the migration and invasion abilities of certain cancer cells, indicating its potential as an anti-cancer agent . Furthermore, this compound can influence the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways . This inhibition can result in the downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death. Additionally, this compound may bind to other biomolecules, altering their activity and function . These interactions can further contribute to the compound’s overall effects on cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under various conditions, maintaining its activity over extended periods Long-term exposure to this compound has been observed to cause sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to nucleotide synthesis and energy metabolism . The compound’s interactions with enzymes such as kinases and dehydrogenases can lead to alterations in metabolic processes, further contributing to its overall effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, influencing its activity and function . These interactions can further modulate cellular processes, contributing to the compound’s overall biological effects.

Properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-6-2-1-5-3-7(12)11-8(5)10-6/h1-2H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXUXTXVHOVQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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